molecular formula C8H18NO3P B11104628 Ethyl methyl(morpholin-4-ylmethyl)phosphinate

Ethyl methyl(morpholin-4-ylmethyl)phosphinate

Cat. No.: B11104628
M. Wt: 207.21 g/mol
InChI Key: JLAWGAKOJLRIEM-UHFFFAOYSA-N
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Description

ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE typically involves the reaction of ethyl methylphosphinate with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHONATE
  • METHYL ETHYL(MORPHOLINOMETHYL)PHOSPHINATE
  • ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHATE

Uniqueness

ETHYL METHYL(MORPHOLINOMETHYL)PHOSPHINATE is unique due to its specific combination of ethyl, methyl, and morpholinomethyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H18NO3P

Molecular Weight

207.21 g/mol

IUPAC Name

4-[[ethoxy(methyl)phosphoryl]methyl]morpholine

InChI

InChI=1S/C8H18NO3P/c1-3-12-13(2,10)8-9-4-6-11-7-5-9/h3-8H2,1-2H3

InChI Key

JLAWGAKOJLRIEM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)CN1CCOCC1

Origin of Product

United States

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